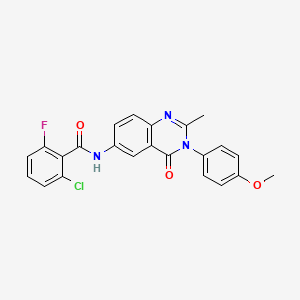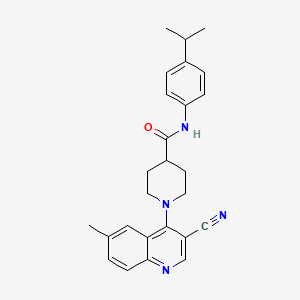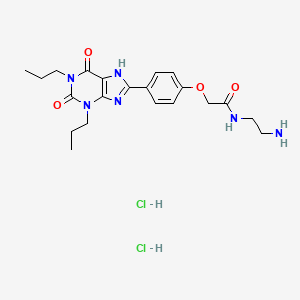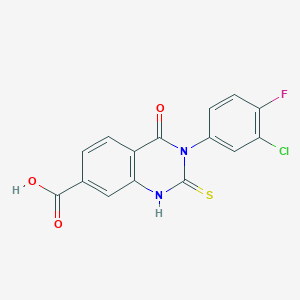![molecular formula C29H29ClN4O5S B2803809 3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 422290-26-4](/img/structure/B2803809.png)
3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C29H29ClN4O5S and its molecular weight is 581.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Research has focused on the synthesis and evaluation of quinazolinone derivatives for their potential antitumor activities. A study highlighted the synthesis of a novel series of quinazolinones that demonstrated significant broad-spectrum antitumor activity. These compounds, including derivatives similar in structure to the specified chemical, were found to be potent against various cancer cell lines, showcasing higher efficacy than some traditional chemotherapy agents. Their activity was attributed to the inhibition of critical kinases involved in cancer cell proliferation (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Properties
Another study focused on the synthesis of quinazolinone derivatives to assess their potential as antimicrobial agents. The research led to the development of compounds exhibiting notable antibacterial and antifungal activities, highlighting the versatility of quinazolinone derivatives in combating microbial infections. The study emphasizes the structural modifications that can enhance these properties, suggesting the compound could have similar applications (N. Desai et al., 2007).
ADP-Ribosylation Studies
In the context of biochemical research, the compound has been implicated in studies involving the inhibition of ADP-ribosyltransferase ARTD3/PARP3, a protein involved in DNA repair processes. By designing inhibitors around the quinazolinone scaffold, researchers aim to elucidate the role of ADP-ribosylation in cellular processes and explore therapeutic avenues for diseases related to DNA damage and repair mechanisms (A. Lindgren et al., 2013).
Neurokinin-1 Receptor Antagonism
Quinazolinone derivatives have also been evaluated for their role as neurokinin-1 (NK1) receptor antagonists, with potential implications in treating conditions such as emesis and depression. The synthesis of water-soluble, orally active NK1 receptor antagonists demonstrates the compound's adaptability in developing therapeutics with favorable pharmacokinetic profiles (T. Harrison et al., 2001).
Enzyme Inhibition for Disease Treatment
The compound's framework has served as a basis for creating enzyme inhibitors targeting specific diseases, including Alzheimer's. By synthesizing N-substituted derivatives, researchers aim to discover new drug candidates that can modulate biological pathways implicated in neurodegenerative diseases, showcasing the compound's potential in medicinal chemistry and drug discovery efforts (A. Rehman et al., 2018).
Eigenschaften
IUPAC Name |
3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O5S/c1-38-24-12-11-19(17-25(24)39-2)13-15-31-26(35)14-16-34-28(37)20-7-3-5-9-22(20)33-29(34)40-18-27(36)32-23-10-6-4-8-21(23)30/h3-12,17H,13-16,18H2,1-2H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCECFWMFAKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2803729.png)

![7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2803737.png)



![N-[2-[[1-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2803745.png)
![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2803747.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)